1-Butyl-2,3-dimethylimidazolium chloride

Catalog No.
S671806
CAS No.
98892-75-2
M.F
C9H17ClN2
M. Wt
188.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-2,3-dimethylimidazolium chloride

CAS Number

98892-75-2

Product Name

1-Butyl-2,3-dimethylimidazolium chloride

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;chloride

Molecular Formula

C9H17ClN2

Molecular Weight

188.7 g/mol

InChI

InChI=1S/C9H17N2.ClH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

HHHYPTORQNESCU-UHFFFAOYSA-M

SMILES

CCCCN1C=C[N+](=C1C)C.[Cl-]

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.[Cl-]
  • High thermal stability: BDMIMCl has a high boiling point and can withstand high temperatures without decomposing, making it suitable for use in reactions requiring elevated temperatures. Source: Sigma-Aldrich:
  • Good solvent properties: BDMIMCl can dissolve a wide range of polar and non-polar compounds, making it a versatile solvent for various applications. Source: IoLiTec:
  • Low volatility: BDMIMCl has a low vapor pressure, minimizing its evaporation and reducing potential exposure risks. Source: Sigma-Aldrich:

Here are some specific examples of how BDMIMCl is used in scientific research:

  • Cellulose modification: BDMIMCl can be used as a solvent in the chemical modification of cellulose, a major component of plant cell walls. This allows for the development of new materials with desirable properties, such as improved biodegradability or water absorption. Source: Sigma-Aldrich:
  • Biomass conversion: BDMIMCl can be used as a catalyst or reaction medium for converting biomass, such as plant material, into valuable biofuels or chemicals. [Source: A.M. Fernandes et al., "1-Butyl-3-methylimidazolium chloride-based ionic liquids as potential solvents for cellulose dissolution", Green Chemistry, 2005, 7(5), 394-404]
  • Synthesis of new materials: BDMIMCl can be used as a solvent or reaction medium for the synthesis of new materials, such as catalysts, pharmaceuticals, and functional polymers. [Source: M. Kosmulski et al., "Ionic Liquids as Novel Media for the Synthesis of Organic Compounds", Journal of Molecular Catalysis A: Chemical, 2008, 280(1-2), 1-4]

1-Butyl-2,3-dimethylimidazolium chloride is an ionic liquid characterized by its unique cationic structure, which consists of a butyl group and two methyl groups attached to an imidazole ring. Its molecular formula is C₉H₁₇ClN₂, and it has a molecular weight of approximately 188.70 g/mol . This compound is a solid at room temperature and is soluble in water and various organic solvents, making it versatile for numerous applications in chemistry and industry.

: It serves as a solvent for organic synthesis and catalysis.
  • Electrolyte in Batteries: Its ionic properties make it suitable for use in electrochemical devices.
  • Extraction Medium: Effective in liquid-liquid extraction processes for separating biomolecules and metals .
  • Cellulose Modification: Used as a solvent for cellulose processing and modification .
  • Research indicates that 1-butyl-2,3-dimethylimidazolium chloride exhibits biological activity, particularly in antimicrobial applications. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in pharmaceuticals or as a preservative . Additionally, its low toxicity profile compared to traditional solvents makes it an attractive candidate for biocompatible applications.

    The synthesis of 1-butyl-2,3-dimethylimidazolium chloride typically involves the following steps:

    • Formation of Imidazole Derivative: The initial step often includes the reaction of 2-methylimidazole with butyl bromide.
    • Quaternization: The resulting imidazole derivative is then treated with hydrochloric acid to form the chloride salt.
    • Purification: The product is usually purified through recrystallization or extraction methods to achieve the desired purity .

    Studies on the interaction of 1-butyl-2,3-dimethylimidazolium chloride with various substrates reveal its ability to form stable complexes with metals and organic molecules. Techniques such as X-ray photoelectron spectroscopy have been employed to analyze these interactions, highlighting its potential role in catalysis and material science . The ionic liquid's unique properties facilitate enhanced solvation dynamics, which can influence reaction mechanisms significantly.

    1-Butyl-2,3-dimethylimidazolium chloride shares structural similarities with other imidazolium-based ionic liquids but exhibits unique properties due to its specific alkyl substitutions. Here are some comparable compounds:

    Compound NameMolecular FormulaUnique Features
    1-Ethyl-3-methylimidazolium chlorideC₇H₁₄ClN₂Shorter alkyl chain; lower viscosity
    1-Butyl-3-methylimidazolium chlorideC₈H₁₅ClN₂Similar butyl chain; different methyl substitution
    1-Octyl-3-methylimidazolium chlorideC₉H₁₉ClN₂Longer alkyl chain; higher hydrophobicity

    The uniqueness of 1-butyl-2,3-dimethylimidazolium chloride lies in its balanced properties of hydrophilicity and hydrophobicity, making it particularly effective for both aqueous and organic phase applications.

    Dates

    Modify: 2023-08-15

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